1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester

Descripción

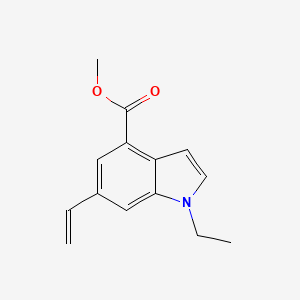

1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester is a substituted indole derivative characterized by:

- Ethyl group at position 1 (N-substitution).

- Vinyl group at position 6 (aromatic ring substitution).

- Methyl ester at position 4 (carboxylic acid derivative).

Propiedades

IUPAC Name |

methyl 6-ethenyl-1-ethylindole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-4-10-8-12(14(16)17-3)11-6-7-15(5-2)13(11)9-10/h4,6-9H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFLBRFGOSBPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C(C=C(C=C21)C=C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of Substituents: The ethyl and vinyl groups can be introduced through alkylation and vinylation reactions, respectively. For example, ethylation can be achieved using ethyl iodide and a strong base, while vinylation can be performed using vinyl halides and palladium-catalyzed coupling reactions.

Esterification: The carboxylic acid group can be esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: m-CPBA, osmium tetroxide, and hydrogen peroxide.

Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have demonstrated that indole derivatives, including 1-ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester, exhibit potent antiviral properties. For instance, compounds based on indole scaffolds have been shown to inhibit HIV integrase, a crucial enzyme for viral replication. The binding modes of these compounds suggest effective chelation with metal ions within the active site of integrase, enhancing their inhibitory effects against viral DNA integration .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against multidrug-resistant bacterial strains. Indole derivatives have been identified as promising candidates for targeting bacterial type II topoisomerases, which are essential for bacterial DNA replication. Notably, certain indole-containing compounds have shown improved minimum inhibitory concentration (MIC) values against resistant strains of Escherichia coli and Acinetobacter baumannii, indicating their potential as new chemical entities for treating resistant infections .

Structure-Activity Relationship (SAR) Studies

SAR studies are critical in optimizing the efficacy of indole derivatives. Modifications at various positions on the indole ring can significantly influence biological activity. For example, altering substituents at the C6 position has been shown to enhance binding interactions with target enzymes, leading to improved antiviral and antibacterial activities .

Case Study 1: Antiviral Screening

A series of indole derivatives were synthesized and screened for their integrase inhibitory activity. Among them, this compound demonstrated significant inhibition with an IC50 value comparable to established antiviral agents. The study highlighted the importance of structural modifications in enhancing antiviral potency .

Case Study 2: Antibacterial Efficacy

In another study focused on combating multidrug-resistant bacteria, a library of indole derivatives was tested against various strains. The results indicated that specific substitutions on the indole scaffold led to enhanced activity against resistant strains. This compound was among those that exhibited promising antibacterial properties, warranting further investigation into its mechanism of action .

Mecanismo De Acción

The mechanism of action of 1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The vinyl and ester groups contribute to the compound’s reactivity and binding affinity, enhancing its overall biological activity.

Comparación Con Compuestos Similares

Substituent Position and Functional Group Variations

The following table summarizes key structural and functional differences among related indole derivatives:

Key Structural and Functional Insights

N-Substitution :

- The ethyl group in the target compound (position 1) provides steric hindrance compared to smaller substituents (e.g., methyl in ). This may influence reaction kinetics in catalytic processes or receptor binding.

- Acetyl () or hydroxyl () groups at position 1 alter electronic properties and hydrogen-bonding capacity.

Comparable to phenyl () in enhancing π-stacking but with higher reactivity. Chlorine (position 2, ) and trifluoromethyl (position 4, ) are electron-withdrawing, directing electrophilic substitution and enhancing metabolic stability.

Ester Group Position: Methyl ester at position 4 (target) vs. position 3 () or 2 (): Position affects polarity and steric accessibility.

Actividad Biológica

1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester is a compound belonging to the indole family, known for its diverse biological activities. Indoles and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an ethyl group and a vinyl group attached to the indole nucleus, which is critical for its biological activity.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting various cancer cell lines. A study highlighted that indole derivatives could induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of anti-apoptotic proteins .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 1-Ethyl-6-vinyl indole | A549 (Lung) | 210 |

| Indole derivative X | HT-29 (Colon) | 180 |

| Indole derivative Y | MCF-7 (Breast) | 250 |

Antimicrobial Activity

Indoles are known for their antimicrobial properties. The compound's structure suggests potential efficacy against a range of pathogens. Studies have shown that certain indole derivatives possess activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Indole Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Ethyl-6-vinyl indole | Staphylococcus aureus | 50 µg/mL |

| Indole derivative A | Escherichia coli | 40 µg/mL |

| Indole derivative B | Pseudomonas aeruginosa | 60 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of indoles have been documented in several studies. The compound may inhibit key inflammatory pathways, including the NF-kB signaling pathway, which is crucial in the expression of pro-inflammatory cytokines .

Case Study 1: Anticancer Properties

A recent study evaluated the antiproliferative effects of various indole derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 210 µM, demonstrating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Effects

In another study focusing on antimicrobial properties, the compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective concentrations for potential therapeutic use .

The mechanisms through which indoles exert their biological activities often involve interaction with cellular targets such as enzymes and receptors. For instance, indoles can act as inhibitors of cyclooxygenases (COX), which are involved in inflammation processes. Additionally, they may interfere with DNA synthesis in cancer cells by interacting with topoisomerases or other DNA-binding proteins .

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester, and how can reaction conditions be optimized?

A common method involves esterification of the corresponding carboxylic acid derivative. For example, indole-3-carboxylic acid derivatives can be esterified using methanol and a catalytic amount of H₂SO₄ under reflux (12–24 hours). Key parameters include:

Q. How should researchers characterize this compound using spectroscopic techniques?

- IR spectroscopy : Identify ester carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and vinyl (C=C) stretches at ~1600 cm⁻¹ .

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl, vinyl groups). For example, the methyl ester group typically appears as a singlet at ~3.8 ppm (¹H) and 50–55 ppm (¹³C) .

- UV-Vis : Monitor conjugation effects (e.g., λmax ~297 nm for indole derivatives) .

Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?

- Recrystallization : Methanol or ethanol are preferred due to moderate polarity and solubility differences between the ester and unreacted acid .

- Chromatography : Column chromatography with silica gel and ethyl acetate/hexane mixtures (e.g., 30:70 ratio) resolves ester derivatives from polar impurities .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that stabilize the crystal lattice. For example, chains along the b-axis direction in methyl indole carboxylates are linked by N–H···O hydrogen bonds . Key parameters:

Q. How do structural modifications (e.g., vinyl/ethyl groups) influence bioactivity?

- Antimicrobial activity : Substituents like vinyl groups enhance lipophilicity, improving membrane penetration. Compare pMIC values (e.g., 2.50 μM/mL for similar indole-thioxo derivatives against E. coli) .

- Anticancer potential : Ethyl groups may reduce steric hindrance, enabling interactions with kinase active sites. Use MTT assays to quantify IC₅₀ values .

Q. What analytical methods resolve contradictions in isomer identification (e.g., regioisomers or stereoisomers)?

- GC-MS : Use polar cyanosilicone columns (e.g., 60 m length, 0.25 mm ID) to separate geometric isomers of vinyl-substituted esters .

- HPLC : Chiral columns (e.g., amylose-based) differentiate enantiomers. Optimize mobile phases (e.g., hexane/isopropanol) for retention time reproducibility .

Methodological Notes

- Contradiction Handling : Conflicting bioactivity data (e.g., variable pMIC values) may arise from assay conditions. Standardize protocols (e.g., broth microdilution for MIC) and include positive controls (e.g., norfloxacin) .

- Advanced Modeling : Use DFT calculations to predict electronic effects of substituents (e.g., vinyl groups on indole’s HOMO-LUMO gap) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.